(5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol
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Overview
Description
(5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol: is a heterocyclic compound with the molecular formula C7H7N3O It is characterized by a pyrrolo-pyrazine core structure with a methanol group attached at the 7th position
Biochemical Analysis
Biochemical Properties
(5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol is known to interact with various biomolecules. It has been shown to exhibit kinase inhibitory activity . The specific enzymes, proteins, and other biomolecules it interacts with are not clearly recognized .
Cellular Effects
It has been suggested that it may influence cell function through its kinase inhibitory activity . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exhibit kinase inhibitory activity , suggesting it may interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyrazine with an aldehyde or ketone, followed by cyclization and reduction to introduce the methanol group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This can include continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methanol group, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Alcohol derivatives.
Substitution: Ethers or esters.
Scientific Research Applications
Chemistry: (5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. It has shown promise in the development of inhibitors for specific enzymes and receptors, making it a candidate for therapeutic applications.
Industry: The compound is also utilized in the production of specialty chemicals and intermediates for various industrial processes. Its unique structure allows for the creation of novel compounds with specific desired properties .
Mechanism of Action
The mechanism by which (5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
- 2-Bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine
- 5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde
- 2-Chloro-5H-pyrrolo[2,3-b]pyrazine
- 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine
Comparison: Compared to these similar compounds, (5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol is unique due to the presence of the methanol group, which imparts different chemical reactivity and potential biological activity. This functional group allows for additional modifications and derivatizations, expanding its utility in various applications.
Properties
IUPAC Name |
5H-pyrrolo[2,3-b]pyrazin-7-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-4-5-3-10-7-6(5)8-1-2-9-7/h1-3,11H,4H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZVSOGQLCUCLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=CN2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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